molecular formula C15H14N4O2 B5812997 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No.: B5812997
M. Wt: 282.30 g/mol
InChI Key: VRFLZCQMZSQPCF-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is a compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. The reaction conditions often include the use of catalysts such as ionic liquids or metal salts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFLZCQMZSQPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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